1-[2-(4-fluorophenyl)ethyl]-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
- This compound belongs to the class of pyrrolidine derivatives and features a complex arrangement of functional groups.
- Its IUPAC name is ethyl 1-(2-(4-fluorophenyl)-2-oxoethyl)-3-methyl-1H-pyrazole-5-carboxylate .
- The compound’s structure includes a pyrazole ring, a carboxamide group, and a fluorophenyl moiety.
Preparation Methods
- The synthetic route involves the synthesis of oxazole rings as the key step.
- Starting from commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone, the target compound is obtained with an overall yield of 32% .
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific transformation.
- Major products formed from these reactions would vary based on the reaction type.
Scientific Research Applications
- In chemistry, this compound could serve as a building block for more complex molecules due to its diverse functional groups.
- In biology, it might be used as a probe to study specific biological processes.
- In medicine, researchers could explore its potential as a drug candidate.
- In industry, it could find applications in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action would depend on its specific targets.
- It could interact with enzymes, receptors, or other biomolecules.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other pyrazole derivatives, such as ethyl 2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carboxylate .
- Highlighting its uniqueness, this compound combines features from both pyrazoles and oxazoles.
Remember that this compound’s properties and applications are still an active area of research, and further investigations will enhance our understanding
Properties
Molecular Formula |
C21H23FN2O3 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-N-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H23FN2O3/c1-27-19-8-4-16(5-9-19)13-23-21(26)17-12-20(25)24(14-17)11-10-15-2-6-18(22)7-3-15/h2-9,17H,10-14H2,1H3,(H,23,26) |
InChI Key |
MZEMOLAVGISJRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CC(=O)N(C2)CCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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